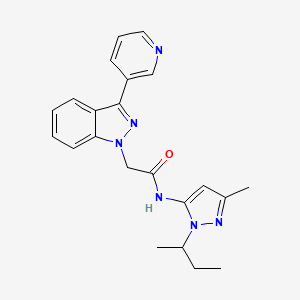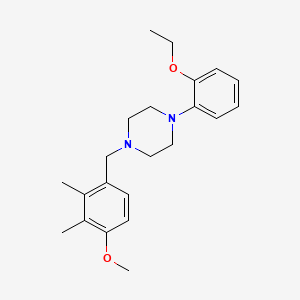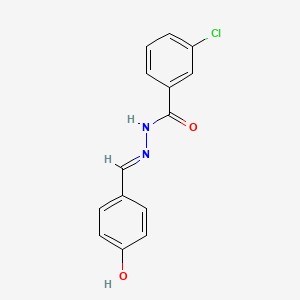![molecular formula C18H22N2O3S B6112302 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide](/img/structure/B6112302.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide, commonly known as NPS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of NPS involves its binding to ion channels, particularly the voltage-gated sodium channels and the transient receptor potential channels. This binding can lead to changes in the activity of these channels, which can affect neuronal excitability. NPS has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA-A receptors and the NMDA receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPS are complex and depend on the specific ion channels and neurotransmitter receptors that it modulates. In general, NPS has been shown to increase neuronal excitability, which can lead to an increase in synaptic transmission and the release of various neurotransmitters. It has also been shown to have analgesic effects, potentially through its modulation of the transient receptor potential channels.
実験室実験の利点と制限
One of the main advantages of using NPS in lab experiments is its ability to modulate the activity of specific ion channels and neurotransmitter receptors, which can allow for precise manipulation of neuronal activity. However, one limitation is that its effects can be complex and depend on the specific experimental conditions, which can make interpretation of the results challenging.
将来の方向性
There are many potential future directions for research on NPS. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain. Another area of interest is its potential use in the study of the mechanisms underlying neuronal excitability and synaptic transmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of NPS and its potential limitations in lab experiments.
Conclusion
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. It can be synthesized using various methods and has been shown to modulate the activity of various ion channels and neurotransmitter receptors. Its potential use in the treatment of neurological disorders and the study of neuronal excitability and synaptic transmission make it an important compound for future research.
合成法
NPS can be synthesized using various methods, including the reaction of naphthalene with pyrrolidine and subsequent reaction with propanesulfonyl chloride. Another method involves the reaction of 1-naphthaldehyde with pyrrolidine and subsequent reaction with sulfonyl chloride. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
NPS has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. This modulation can lead to changes in neuronal excitability, which can be useful in studying the mechanisms underlying various neurological disorders, such as epilepsy and chronic pain.
特性
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)24(22,23)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICCLBHAYCTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)

![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)



![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)
![2-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyrazine](/img/structure/B6112319.png)
![2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine](/img/structure/B6112325.png)